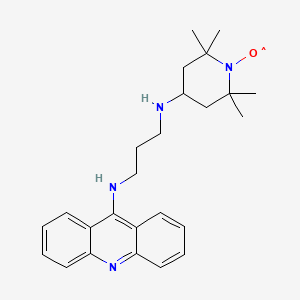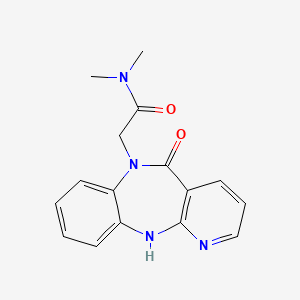
1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines the structural elements of pyrrolidine, acridine, and tetramethyl groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the pyrrolidine moiety. The final step involves the incorporation of the tetramethyl groups. Common reagents used in these reactions include acridine, pyrrolidine, and methylating agents. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent marker due to the acridine moiety, which is known for its fluorescence properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to the acridine group’s known intercalating properties with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its structure and function, which is particularly useful in cancer therapy. The pyrrolidine and tetramethyl groups may enhance the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: Another acridine derivative with antibacterial properties.
Methylene Blue: A compound with similar structural features used in various diagnostic applications.
Uniqueness: 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- stands out due to its combination of structural elements, which confer unique properties such as enhanced fluorescence and potential therapeutic effects. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
This detailed overview highlights the significance of 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- in scientific research and its potential applications across multiple fields
Properties
CAS No. |
59668-66-5 |
|---|---|
Molecular Formula |
C25H33N4O |
Molecular Weight |
405.6 g/mol |
InChI |
InChI=1S/C25H33N4O/c1-24(2)16-18(17-25(3,4)29(24)30)26-14-9-15-27-23-19-10-5-7-12-21(19)28-22-13-8-6-11-20(22)23/h5-8,10-13,18,26H,9,14-17H2,1-4H3,(H,27,28) |
InChI Key |
LXEOXTCPTFHXLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NCCCNC2=C3C=CC=CC3=NC4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)





